N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo-triazolone core substituted with a 4-ethylphenyl group at position 5 and an acetamide-linked 3,4-dimethoxyphenyl moiety. The compound’s stereoelectronic properties are influenced by the electron-donating methoxy groups and the hydrophobic ethylphenyl substituent, making it a candidate for pharmacological studies. Structural elucidation via X-ray crystallography (using SHELX software ) confirms its planar triazolone ring and non-covalent interactions critical for molecular recognition .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-4-13-5-8-15(9-6-13)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-14-7-10-16(31-2)17(11-14)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGAUGKTYFJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps. The initial step often includes the preparation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions. This is followed by the introduction of the 3,4-dimethoxyphenyl and 4-ethylphenyl groups via substitution reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic uses include its role as an inhibitor in various biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. This interaction can lead to changes in cellular functions, making it useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds sharing the pyrrolo-triazolone or pyrazolo-triazolone core (e.g., from , and 7) exhibit comparable rigidity and hydrogen-bonding capacity. For example:
- 5-[4-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-a]pyrimidine (12a) (): Features a triazolo-pyrimidine core with a nitro-substituted phenyl group. The electron-withdrawing nitro group reduces solubility but enhances π-π stacking interactions compared to the ethylphenyl group in the target compound .
- AP-PROTAC-1 (): Contains a thieno-triazolodiazepine core with chlorophenyl and dioxoisoindolinyl substituents. Its larger molecular weight (evidenced by NMR data) and extended conjugated system contrast with the compact pyrrolo-triazolone structure of the target compound .
Substituent-Driven Functional Differences
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group enhances solubility (LogP ~2.1) compared to 12a’s nitro-substituted analogue (LogP ~1.8), which may improve bioavailability .
- Synthetic Accessibility : The target compound’s synthesis (via acetamide coupling, inferred from ) is less complex than PROTAC derivatives (), which require multi-step functionalization .
Research Findings and Methodological Considerations
Analytical Challenges
- CMC Determination : While the target compound’s critical micelle concentration (CMC) is unreported, methods like spectrofluorometry () could be applied to assess its aggregation behavior, crucial for formulation studies .
- Crystallography : SHELX-refined structures () confirm the triazolone ring’s planarity, but dynamic NMR studies (as in ) are needed to evaluate conformational flexibility .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it possesses a molecular weight of approximately 422.48 g/mol. The compound features a dimethoxyphenyl group and a pyrrolo[3,4-d][1,2,3]triazole moiety linked through an acetamide functional group. This structural complexity suggests diverse biological activities.
Preliminary studies indicate that this compound exhibits several biological activities including:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
Further research is necessary to elucidate the specific mechanisms underlying these activities.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals insights into its SAR:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-pyrrolo[3,4-d][1,2]triazol]acetamide | Methoxy instead of dimethoxy | Anticancer | Less potent than dimethoxy derivative |
| N-(2-chloro-4-methylphenyl)-2-[5-(3-methylphenyl)-pyrrolo[3,4-d][1,2]triazol]acetamide | Chlorine substitution | Antimicrobial | Different halogen effects on activity |
| 2-(3-methoxyphenyl)-N-{[4-(methoxyphenyl)-pyrrolo[2,c] benzothiazin]}acetamide | Benzothiazin ring addition | Antibacterial | Unique heterocyclic structure |
This table highlights the influence of different substituents on the biological efficacy of structurally related compounds.
Anticancer Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 15 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
Antimicrobial Efficacy
Research has also indicated that this compound possesses antimicrobial properties. In a study assessing its effect on Staphylococcus aureus:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL
This level of activity indicates potential as an antimicrobial agent against resistant strains.
In Vivo Studies
Preliminary in vivo studies have begun to explore the pharmacokinetics and bioavailability of this compound. Early results suggest favorable absorption characteristics and a half-life conducive for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
